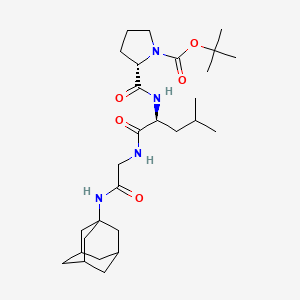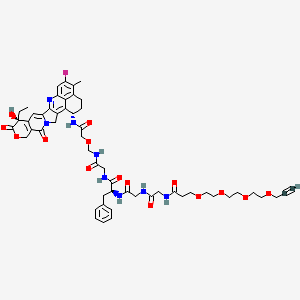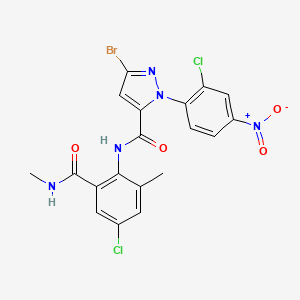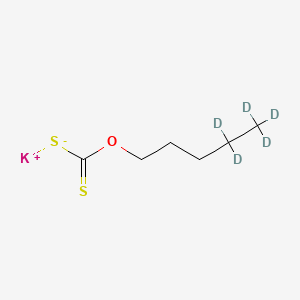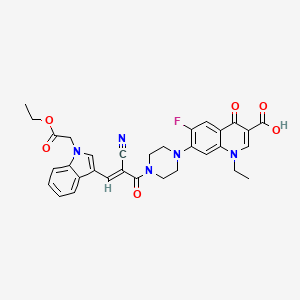
Antibacterial agent 205
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 205 involves the derivation of indolylacryloyl oxacins. The specific synthetic route includes the reaction of indole derivatives with acrylate compounds under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The scalability of the synthesis process is crucial for commercial production .
化学反応の分析
Types of Reactions: Antibacterial agent 205 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Antibacterial agent 205 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
作用機序
Antibacterial agent 205 exerts its effects through multiple mechanisms:
Membrane Integrity: It disrupts the bacterial cell membrane, leading to cell lysis.
Reactive Oxygen Species (ROS) Accumulation: The compound induces the accumulation of ROS, which causes oxidative damage to bacterial cells.
DNA Replication Inhibition: It inhibits DNA replication, preventing bacterial proliferation.
類似化合物との比較
Indolylacryloyl-derived Oxacins: Other compounds in this class share similar structural features and antibacterial properties.
Beta-lactams: These antibiotics also target bacterial cell walls but through different mechanisms.
Quinolones: These compounds inhibit bacterial DNA gyrase and topoisomerase IV, leading to DNA damage.
Uniqueness: Antibacterial agent 205 is unique due to its broad-spectrum activity, low MIC values, and multiple mechanisms of action. Its ability to reduce exopolysaccharide production and eliminate biofilm formation sets it apart from other antibacterial agents .
特性
分子式 |
C32H30FN5O6 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC名 |
7-[4-[(E)-2-cyano-3-[1-(2-ethoxy-2-oxoethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C32H30FN5O6/c1-3-35-18-24(32(42)43)30(40)23-14-25(33)28(15-27(23)35)36-9-11-37(12-10-36)31(41)20(16-34)13-21-17-38(19-29(39)44-4-2)26-8-6-5-7-22(21)26/h5-8,13-15,17-18H,3-4,9-12,19H2,1-2H3,(H,42,43)/b20-13+ |
InChIキー |
XQXSLRATVJEBJW-DEDYPNTBSA-N |
異性体SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC(=O)OCC)/C#N)F)C(=O)O |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC(=O)OCC)C#N)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


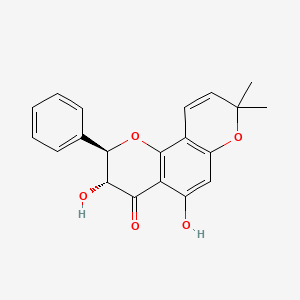
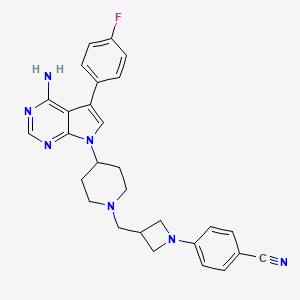
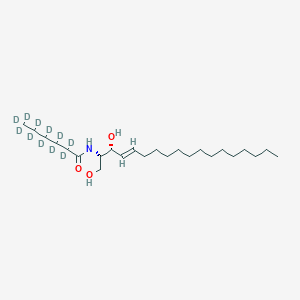
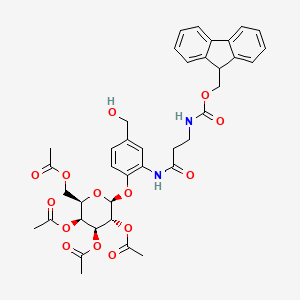
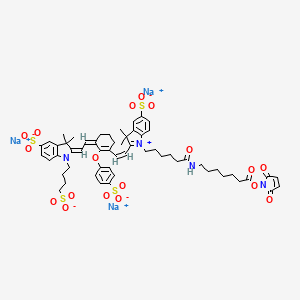
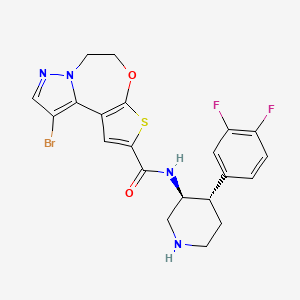
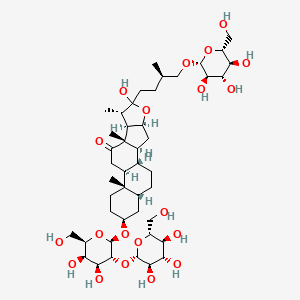
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)


